molecular formula C13H11NS B10841874 2-Methyl-4-(m-tolylethynyl)thiazole

2-Methyl-4-(m-tolylethynyl)thiazole

Cat. No.: B10841874
M. Wt: 213.30 g/mol
InChI Key: LYHRSGPNRBPYDG-UHFFFAOYSA-N
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Description

2-Methyl-4-(m-tolylethynyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and an m-tolylethynyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring, followed by Sonogashira coupling to introduce the m-tolylethynyl group .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(m-tolylethynyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-4-(m-tolylethynyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(m-tolylethynyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the specific target molecules .

Comparison with Similar Compounds

    2-Methyl-4-ethylthiazole: Similar structure but with an ethyl group instead of the m-tolylethynyl group.

    4-Methyl-2-(1-methylethyl)thiazole: Contains a methylethyl group at the 2-position.

    2-Acetyl-4-methylthiazole: Features an acetyl group at the 2-position .

Uniqueness: 2-Methyl-4-(m-tolylethynyl)thiazole is unique due to the presence of the m-tolylethynyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This unique substitution pattern can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

2-methyl-4-[2-(3-methylphenyl)ethynyl]-1,3-thiazole

InChI

InChI=1S/C13H11NS/c1-10-4-3-5-12(8-10)6-7-13-9-15-11(2)14-13/h3-5,8-9H,1-2H3

InChI Key

LYHRSGPNRBPYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC2=CSC(=N2)C

Origin of Product

United States

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